molecular formula C17H15N3O2S B6508189 2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide CAS No. 872723-16-5

2-{[6-(furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide

Cat. No. B6508189
CAS RN: 872723-16-5
M. Wt: 325.4 g/mol
InChI Key: GUVIHSXZSDRKKZ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be confirmed using various spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR . These techniques provide information about the functional groups present in the molecule and their arrangement.


Chemical Reactions Analysis

The compound has been used in various chemical reactions, particularly in the field of medicinal chemistry . It has shown potential in various assays, indicating its reactivity and potential use in drug development .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. The compound’s molecular weight, purity, and other properties can be determined .

Scientific Research Applications

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide has been studied for its potential applications in various fields. It has been shown to have anti-inflammatory activity and to modulate the activity of certain enzymes. It has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of some cancer cells. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Mechanism of Action

The mechanism of action of 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide is not yet fully understood. However, it is believed to act by modulating the activity of certain enzymes, such as cyclooxygenase-2 (COX-2). This enzyme is involved in the production of inflammatory mediators, and it is believed that the compound may inhibit its activity. In addition, this compound has been shown to inhibit the growth of some cancer cells, which suggests that it may have an anti-cancer effect.
Biochemical and Physiological Effects
This compound has been shown to have anti-inflammatory activity, as well as the ability to modulate the activity of certain enzymes. In addition, this compound has been shown to inhibit the growth of some cancer cells, suggesting that it may have an anti-cancer effect. Furthermore, this compound has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide in laboratory experiments include its availability in commercial form, its relatively low cost, and its ability to modulate the activity of certain enzymes. Additionally, this compound has been shown to inhibit the growth of some cancer cells, suggesting that it may have an anti-cancer effect. However, there are some limitations to using this compound in laboratory experiments. For example, the mechanism of action of this compound is not yet fully understood, and the effects of long-term exposure to this compound are not yet known.

Future Directions

The potential future directions for research on 2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide include further studies on its mechanism of action, its effects on various enzymes, and its potential use in the treatment of neurological disorders. Additionally, further research could be conducted on the effects of long-term exposure to this compound, as well as its potential use in cancer therapy. Finally, further research could be conducted on the synthesis of this compound, as well as its potential applications in other fields.

Synthesis Methods

2-{[6-(Furan-2-yl)pyridazin-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide can be synthesized from commercially available starting materials. The synthesis involves the condensation of 2-methylphenylacetamide with 6-(furan-2-yl)pyridazin-3-ylsulfanyl. The condensation is carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid or acetic acid. The reaction is usually carried out at room temperature, and the product is isolated by filtration or crystallization.

properties

IUPAC Name

2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(2-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-12-5-2-3-6-13(12)18-16(21)11-23-17-9-8-14(19-20-17)15-7-4-10-22-15/h2-10H,11H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUVIHSXZSDRKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(C=C2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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